2-(5-Bromo-1H-imidazol-2-YL)propan-2-OL
Description
2-(5-Bromo-1H-imidazol-2-yl)propan-2-ol is a brominated imidazole derivative featuring a tertiary alcohol substituent. The propan-2-ol group contributes to solubility in polar solvents and may influence hydrogen-bonding interactions in crystal structures or biological systems.
Properties
Molecular Formula |
C6H9BrN2O |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
2-(5-bromo-1H-imidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H9BrN2O/c1-6(2,10)5-8-3-4(7)9-5/h3,10H,1-2H3,(H,8,9) |
InChI Key |
VNJMROCDSUDXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(N1)Br)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis: 2-Bromo-4-nitro-1H-imidazole
A common precursor in the synthesis of 2-(5-Bromo-1H-imidazol-2-yl)propan-2-ol is 2-bromo-4-nitro-1H-imidazole , which can be prepared efficiently on a kilogram scale by bromination of 4-nitroimidazole derivatives. The classical method uses molecular bromine, but safer and scalable alternatives involve in situ bromine generation from hydrobromic acid and hydrogen peroxide.
- The intermediate 2,5-dibromo-4-nitroimidazole is formed and subsequently debrominated in a single pot to yield 2-bromo-4-nitro-1H-imidazole .
- For large-scale synthesis, isolation of the intermediate before debromination is preferred to avoid salt contamination and improve purity.
- Debromination is achieved using sodium iodide and trifluoroacetic acid at elevated temperatures (~120 °C), followed by workup with sodium sulfite solution.
- This method yields high purity material suitable for subsequent steps and has been demonstrated on a 1–2 kg scale with potential for further scale-up pending safety evaluations.
Synthesis of Protected (R)-Glycidols
The propan-2-ol moiety attached to the imidazole ring is introduced via nucleophilic ring-opening of epoxides such as glycidol derivatives.
- (R)-Glycidol derivatives are prepared and protected at the hydroxyl groups to control regioselectivity and reactivity.
- Protection groups include tert-butyldimethylsilyl (TBS), trimethylsilyl (TMS), benzoyl (Bz), and p-methoxybenzoyl (PMBz) groups.
- Purification is typically done by distillation for some derivatives, while others are used crude in subsequent steps.
- Yields for O-protection reactions range from 76% to 99% depending on the protecting group and conditions, as summarized in Table 1 below.
Nucleophilic Substitution and Epoxide Opening
- The key step involves nucleophilic substitution of the brominated imidazole at the nitrogen with the protected glycidol derivative.
- This reaction opens the epoxide ring, attaching the propan-2-ol side chain to the imidazole ring at position 2.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) under nitrogen atmosphere to avoid moisture and oxidation.
- Catalysts such as 4-dimethylaminopyridine (DMAP) are used in small amounts to facilitate the reaction.
- Reaction times vary from 6 to 20 hours depending on conditions, with yields reported up to 98% for the intermediate alcohols.
Deprotection and Cyclization to Final Product
- After installation of the side chain, the protecting groups on the glycidol moiety are removed, often in a one-pot procedure.
- Deprotection is followed by intramolecular cyclization, forming the final 2-(5-Bromo-1H-imidazol-2-yl)propan-2-ol compound.
- Conditions for deprotection and cyclization are optimized to avoid migration of protecting groups and formation of regioisomers.
- The overall yields for the multi-step sequence range from 10% to 28%, depending on the route and scale.
- Chromatographic purifications are sometimes required but efforts have been made to develop scalable methods avoiding chromatography.
Summary Table of Preparation Routes
Research Results and Practical Considerations
- The synthesis of 2-(5-Bromo-1H-imidazol-2-yl)propan-2-ol is well-documented in the context of antituberculosis drug pretomanid analogs.
- Safety and scalability have been major focuses, with improvements replacing hazardous bromine with in situ generated bromine and avoiding explosive reagents like sodium hydride.
- Protecting group strategies on glycidol derivatives are critical to controlling regioselectivity and yield.
- The final product’s purity and yield depend on careful control of reaction conditions, especially during deprotection and cyclization.
- The described methods have been successfully scaled to gram and kilogram quantities, demonstrating industrial applicability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1H-imidazol-2-YL)propan-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted imidazole derivatives.
Oxidation Reactions: Formation of carbonyl compounds.
Reduction Reactions: Formation of dihydroimidazole derivatives.
Scientific Research Applications
Based on the search results, "2-(5-Bromo-1H-imidazol-2-yl)propan-2-ol" is a brominated imidazole derivative with potential applications in various scientific research fields. While the search results do not provide comprehensive data tables or case studies specifically for this compound, they do offer insights into the applications of related compounds, particularly brominated benzimidazoles and imidazoles, in medicinal chemistry.
Scientific Research Applications
While specific applications of "2-(5-Bromo-1H-imidazol-2-yl)propan-2-ol" are not detailed in the search results, the information available on related compounds suggests potential uses in:
- Antimicrobial Activity: Various substituted imidazole derivatives have demonstrated antimicrobial activity. For example, a 5-[nitro/bromo]-styryl-2 benzimidazole derivative showed anti-tubercular activity against Mycobacterium tuberculosis . Similarly, 2-phenyl-1-(phenyloxomethyl)imidazole derivatives have shown activity against fungal species and both Gram-positive and Gram-negative bacteria .
- Anticancer Activity: Phenyl substituted imidazole and azole derivatives have been developed and synthesized for anticancer activity investigation . Specifically, benzimidazoles containing a 5-bromo group have exhibited cytotoxic activity against the human chronic myelogenous leukemia (CML) cell line K562 .
- Anti-inflammatory Activity: 2-substituted-4,5-diphenyl-1H-imidazoles have shown anti-inflammatory activity . In one study, a compound with a strong electron-donating substituent group at the 2-position of the imidazole ring showed higher anti-inflammatory activity compared to those with electron-withdrawing substituents .
- Synthesis of other compounds : Morpholinium hydrogen sulfate, an ionic liquid, has been employed as a catalyst for the synthesis of a series of biologically active compounds . Similarly, 2-(5-Bromo-1H-imidazol-2-yl)propan-2-ol could be used as a building block for creating more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1H-imidazol-2-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below, we compare 2-(5-bromo-1H-imidazol-2-yl)propan-2-ol with structurally related imidazole and benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity :
- The 5-bromo substituent in the target compound facilitates nucleophilic aromatic substitution (NAS) reactions, unlike the 5-nitro group in the nitro analog (), which directs electrophilic substitution .
- The propan-2-ol group in all listed compounds enhances solubility and crystallinity, critical for X-ray diffraction studies (e.g., via SHELX or OLEX2 software) .
Biological Activity: Brominated imidazoles (e.g., 4-bromo-2-methyl-1H-benzimidazole) exhibit anticancer activity due to bromine’s role in DNA intercalation . Nitro-substituted analogs () are linked to antiparasitic applications, whereas imino derivatives () show kinase inhibition .
Synthetic and Analytical Data :
- LCMS retention times (e.g., 0.98 min for Compound 21) indicate polarity differences influenced by substituents .
- The nitro analog () has a lower molecular weight (185.18 vs. ~213.06 for the target), impacting pharmacokinetics .
Crystallography and Structural Analysis :
- Compounds like those in are refined using SHELXL or OLEX2, highlighting the importance of tertiary alcohols in stabilizing crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
